molecular formula C7H5ClF3N B1586753 5-(Chloromethyl)-2-(trifluoromethyl)pyridine CAS No. 386715-33-9

5-(Chloromethyl)-2-(trifluoromethyl)pyridine

Cat. No. B1586753
M. Wt: 195.57 g/mol
InChI Key: PRPAYPBERKUDKO-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(trifluoromethyl)pyridine is a unique chemical with the empirical formula C7H5ClF3N and a molecular weight of 195.57 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, including 5-(Chloromethyl)-2-(trifluoromethyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . One well-known approach is simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride .


Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine can be represented by the SMILES string FC(F)(F)c1ccc(CCl)cn1 . The InChI key for this compound is PRPAYPBERKUDKO-UHFFFAOYSA-N .


Chemical Reactions Analysis

The major use of TFMP derivatives, including 5-(Chloromethyl)-2-(trifluoromethyl)pyridine, is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Synthesis and Structural Characterization

5-(Chloromethyl)-2-(trifluoromethyl)pyridine and its derivatives are key in various synthesis processes. One study investigated the interaction of a related compound, 5-trifluoromethyl-pyridine-2-thione, with iodine, contributing to the understanding of n–σ* complexes formation and hydrogen bonding in such compounds (Chernov'yants et al., 2011). Another important aspect is the synthesis and biological activity assessment of novel phosphonate derivatives containing pyridyl and 1,2,3-triazole rings, where 2-chloro-5-(chloromethyl)-pyridine served as a starting material (Chen & Shi, 2008).

Applications in Coordination Chemistry

The compound and its derivatives are also utilized in coordination chemistry. One study demonstrated the use of a related compound in synthesizing half-sandwich Rhodium(III) and Iridium(III) complexes. These complexes showed potential in transfer hydrogenation of ketones and oxidation of alcohols (Prakash et al., 2012).

Use in Creating Fluorescent and Magnetic Probes

Compounds with structural similarity to 5-(Chloromethyl)-2-(trifluoromethyl)pyridine have been synthesized for applications in creating dual fluorescent and magnetic probes. This involves the construction of pyridine molecules bearing radicals and dansyl fragments, showcasing the versatility of pyridine derivatives in sensor and probe technology (Ziessel & Stroh, 2003).

Pharmaceutical and Agrochemical Intermediates

These compounds serve as intermediates in the synthesis of various pharmaceutical and agrochemical products. For instance, a related compound, 5-amino-2-(trifluoromethyl)pyridine, is an intermediate in pharmaceutical synthesis, emphasizing the importance of such compounds in drug development and production (Tao et al., 2022).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured . It is also noted that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

5-(chloromethyl)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-3-5-1-2-6(12-4-5)7(9,10)11/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPAYPBERKUDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378727
Record name 5-(chloromethyl)-2-(trifluoromethyl)pyridine
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Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-(trifluoromethyl)pyridine

CAS RN

386715-33-9
Record name 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(chloromethyl)-2-(trifluoromethyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
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Synthesis routes and methods I

Procedure details

Thionyl chloride (40.3 mL, 554 mmol) was slowly added to a solution of (6-trifluoromethylpyridin-3-yl)-methanol (19.6 g, 111 mmol) in DCM (195 mL) at room temperature under nitrogen. The reaction mixture was stirred at reflux for 16 hours then concentrated under reduced pressure. The residue was dissolved in AcOEt (200 mL), washed with saturated aqueous sodium bicarbonate, brine, dried over sodium sulfate, filtered and concentrated under reduced pressure to give crude 5-chloromethyl-2-trifluoromethylpyridine as a brown oil which was used in the following step without further purification (19.5 g, 90%). 1H NMR (400 MHz, CDCl3) δ ppm 8.74 (s, 1 H), 7.94 (d, J=8.4 Hz, 1 H), 7.72 (d, J=8.4 Hz 1H), 4.66 (s, 2 H). 19F NMR (400 MHz, CDCl3) δ 168 cm−1. MS m/z 196.15; 198.09
Quantity
40.3 mL
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
195 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of Example 85B (2.8 g, 15.8 mmol) in 20 mL of anhydrous DMF was added POCl3 (5 mL) at 0° C. The resulting mixture was warmed to room temperature and stirred overnight. The solution was poured into 20 mL of icy water. The mixture was extracted with ethyl acetate (100 mL×3). The combined organic layers were dried over Na2SO4, filtered, and concentrated. The crude product was purified by silica gel column (petroleum ether:ethyl acetate=20:1) to afford the title compound (2.1 g, 68.2%). LC-MS: m/z 300 (M+H). 1H NMR (400 MHz, CDCl3): δ 8.74 (s, 1H), 7.95 (d, J=8.0 Hz, 1H), 7.72 (s, J=8.0 Hz, 1H), 4.66 (s, 2H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
68.2%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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